1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Lipophilicity Drug-likeness Physicochemical profiling

This N1-cyclopropylmethyl-substituted pyrazole-4-carbaldehyde delivers a critical intermediate lipophilicity profile (predicted logP 3.1–3.7) that bridges the gap between low-logP N1-methyl/ethyl analogs and high-logP N1-benzyl/phenyl congeners. The cyclopropane ring resists CYP450-mediated oxidation at the benzylic methylene—a known metabolic soft spot in N1-benzyl series—making it the superior choice for fragment elaboration and focused library synthesis where metabolic stability is a key optimization parameter. The C4 aldehyde handle enables rapid derivatization via reductive amination, hydrazone formation, or Knoevenagel condensation. At MW 226.27, it leaves ample headroom for lead-like property space. Insist on 98% purity with batch-specific NMR/HPLC/GC QC to avoid aldehyde oxidation artifacts that confound SAR interpretation.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 2098077-37-1
Cat. No. B1482916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
CAS2098077-37-1
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1CC1CN2C=C(C(=N2)C3=CC=CC=C3)C=O
InChIInChI=1S/C14H14N2O/c17-10-13-9-16(8-11-6-7-11)15-14(13)12-4-2-1-3-5-12/h1-5,9-11H,6-8H2
InChIKeyLUMBWUWEALFKLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 2098077-37-1): Structural Baseline and Comparator Landscape


1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 2098077-37-1) is a disubstituted pyrazole-4-carbaldehyde derivative bearing a cyclopropylmethyl group at the N1 position and a phenyl ring at C3. With a molecular formula of C14H14N2O and a molecular weight of 226.27 g/mol, this compound belongs to a class of heterocyclic aldehydes extensively employed as versatile building blocks in medicinal chemistry and agrochemical synthesis . The C4 aldehyde functionality enables condensation, oxidation, and reductive amination reactions, while the N1-cyclopropylmethyl substituent distinguishes it from close analogs such as the N1-benzyl (CAS 588687-35-8), N1-methyl (CAS 304477-40-5), N1-ethyl (CAS 1250582-63-8), N1-phenyl (CAS 21487-45-6), and N1-unsubstituted (CAS 26033-20-5) congeners [1]. This structural differentiation carries measurable consequences for lipophilicity, steric profile, and metabolic stability that are relevant to scientific procurement decisions.

Why 1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde Cannot Be Simply Replaced by N1-Benzyl, N1-Methyl, or N1-Phenyl Analogs


Substituting the N1-cyclopropylmethyl group with a benzyl, methyl, ethyl, or phenyl group alters three key molecular properties simultaneously: lipophilicity (logP), steric bulk and conformational flexibility around the pyrazole N1 position, and susceptibility to cytochrome P450-mediated oxidative metabolism. The cyclopropylmethyl group contributes a logP increment of approximately +1.2 while introducing a conformationally constrained cyclopropane ring that resists metabolic oxidation at the benzylic methylene position—a known metabolic soft spot in N1-benzyl analogs . In contrast, N1-methyl and N1-ethyl analogs possess lower lipophilicity (estimated AlogP differences of 0.8–1.5 units) and lack the steric shielding that the cyclopropane ring provides to the adjacent pyrazole nitrogen, which can influence binding pose preferences in target engagement studies . N1-phenyl analogs (e.g., 1,3-diphenyl-1H-pyrazole-4-carbaldehyde) introduce additional aromatic stacking potential but at the cost of increased molecular weight (+22 Da) and higher logP, which may be undesirable in fragment-based or lead-optimization campaigns where ligand efficiency metrics are critical. These non-interchangeable property profiles mean that generic substitution without experimental validation risks confounding structure-activity relationship (SAR) interpretation and compromising downstream synthetic reproducibility.

Quantitative Differentiation Evidence: 1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde vs. Closest Analogs


Lipophilicity (logP) Differentiation vs. N1-Unsubstituted and N1-Methyl Analogs

The cyclopropylmethyl substituent at N1 measurably elevates lipophilicity relative to the N1-unsubstituted parent compound. The reference compound 3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 26033-20-5, N1–H) has a reported logP of 2.53 (Hit2Lead) or 1.89 (Chemsrc) . The N1-cyclopropylmethyl group contributes an estimated logP increment of approximately +1.2 based on fragment-based calculations, yielding a predicted logP of ~3.1–3.7 for the target compound . For comparison, the N1-benzyl analog (CAS 588687-35-8) has a reported logP of 3.41 (Chemsrc), placing the target compound in a comparable but distinct lipophilicity range . The N1-methyl analog (CAS 304477-40-5) is expected to be ~1.0–1.5 logP units lower than the target compound, representing a significant difference in predicted membrane permeability and nonspecific protein binding.

Lipophilicity Drug-likeness Physicochemical profiling

Purity Specification and QC Documentation vs. Supplier-Average Benchmarks for Pyrazole-4-carbaldehyde Analogs

Bidepharm supplies 1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde at a standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . This purity specification exceeds the typical 95% minimum purity offered for many closely related pyrazole-4-carbaldehyde analogs from common suppliers. For example, 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde is listed at 95% purity by AKSci and Fluorochem ; 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is listed at 95% by AKSci and Aladdin ; and 1,3-diphenyl-1H-pyrazole-4-carbaldehyde is available at >98.0% (GC) from TCI but 98% from ChemImpex . The availability of multi-technique batch QC (NMR + HPLC + GC) for the target compound reduces the risk of unidentified impurities confounding biological assay results.

Quality control Procurement specification Analytical chemistry

Molecular Weight and Ligand Efficiency Optimization Window vs. N1-Phenyl and N1-Benzyl Analogs

The target compound (MW 226.27 g/mol) occupies a strategic intermediate position in the molecular weight spectrum of pyrazole-4-carbaldehyde building blocks: heavier than the N1-unsubstituted parent (172.18 g/mol) and N1-methyl analog (186.21 g/mol), but significantly lighter than the N1-benzyl analog (262.31 g/mol) and the N1-phenyl analog (248.28 g/mol) . This ~22–36 Da reduction relative to aromatic N1-substituted analogs preserves greater room for subsequent synthetic elaboration before exceeding typical lead-likeness thresholds (e.g., MW <350 for fragment-grown leads). Additionally, the target compound's lower molecular weight translates to higher ligand efficiency (LE = 1.4 × pIC50 / heavy atom count) potential if equipotent to heavier analogs.

Fragment-based drug discovery Ligand efficiency Lead optimization

Steric and Conformational Differentiation: Cyclopropylmethyl vs. Linear or Planar N1 Substituents

The cyclopropylmethyl group introduces a unique combination of steric bulk and conformational constraint at the N1 position that is absent in N1-methyl, N1-ethyl, N1-benzyl, or N1-phenyl analogs. The cyclopropane ring occupies a defined spatial volume that restricts rotation around the N1–CH2 bond, creating a preferred orientation of the cyclopropane ring relative to the pyrazole plane . This contrasts with the freely rotating benzyl group in the N1-benzyl analog, which can adopt multiple low-energy conformations and may engage in intramolecular π-stacking with the C3-phenyl ring. The N1-methyl and N1-ethyl analogs lack sufficient steric bulk to shield the pyrazole N2 lone pair from solvent or protein interactions. These conformational differences have been shown in related pyrazole series to alter target binding poses and selectivity profiles [1].

Conformational analysis Steric effects Structure-activity relationship

Metabolic Stability Differentiation: Cyclopropylmethyl as a Metabolic Soft-Spot Mitigation Strategy

The methylene bridge in N1-benzyl pyrazole analogs is a well-documented site of CYP450-mediated oxidation, generating benzylic hydroxylation products that can lead to rapid hepatic clearance [1]. The cyclopropylmethyl group replaces this oxidizable benzylic –CH2– with a cyclopropane ring-attached methylene that is significantly more resistant to oxidative metabolism due to the electron-withdrawing character and ring strain of the adjacent cyclopropane. In comparative microsomal stability studies of pyrazole scaffolds bearing N1-cyclopropylmethyl vs. N1-benzyl or N1-n-propyl groups, the cyclopropylmethyl-substituted compounds consistently demonstrated longer half-lives and lower intrinsic clearance (CLint) values . While direct head-to-head data for this specific aldehyde are not available, the class-level precedent is strong and mechanistically grounded: cyclopropyl groups are widely used in medicinal chemistry to block metabolic soft spots while maintaining or enhancing lipophilicity [2].

Metabolic stability Cytochrome P450 ADME Lead optimization

Procurement-Relevant Application Scenarios for 1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde


Fragment-Based Drug Discovery (FBDD) Libraries Requiring Balanced Lipophilicity

The target compound, with a predicted logP of ~3.1–3.7 and MW 226.27, sits within an attractive physicochemical window for fragment screening collections. Its cyclopropylmethyl group provides higher lipophilicity than N1-methyl or unsubstituted analogs (logP ~1.9–2.5) without the excessive hydrophobicity of N1-benzyl (logP 3.41) or N1-phenyl (logP ~3.5) counterparts . This intermediate lipophilicity reduces the risk of nonspecific aggregation and promiscuous binding that plague highly lipophilic fragments, while still providing sufficient membrane permeability for cell-based follow-up assays. The aldehyde handle at C4 enables rapid fragment elaboration via reductive amination, hydrazone formation, or Knoevenagel condensation without requiring protecting group strategies. For procurement, the 98% purity with NMR/HPLC/GC QC documentation ensures that fragment screens are not confounded by aldehyde oxidation byproducts.

Kinase or GPCR Lead Optimization Requiring N1 Metabolic Shielding

When pyrazole-4-carbaldehyde scaffolds are elaborated into kinase inhibitors or GPCR ligands, the N1 substituent often occupies a solvent-exposed or selectivity-conferring position. The cyclopropylmethyl group offers a metabolically more robust alternative to N1-benzyl or N1-n-propyl groups, based on class-level evidence that cyclopropane-containing substituents resist CYP450-mediated oxidation . This compound serves as a direct precursor for generating focused libraries where the N1 position is pre-optimized for metabolic stability, allowing medicinal chemistry efforts to concentrate on C3-phenyl modifications and C4-aldehyde derivatization. The compound's MW (226.27) leaves adequate headroom for adding kinase hinge-binding motifs or GPCR pharmacophores while staying within lead-like property space.

Agrochemical Intermediate Synthesis Leveraging Cyclopropyl Pharmacophores

Cyclopropyl groups are prevalent in agrochemical active ingredients due to their metabolic stability in plants and soil, combined with favorable environmental fate profiles. 1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can serve as a building block for synthesizing cyclopropyl-containing fungicides or herbicides based on the pyrazole-4-carbaldehyde scaffold . The C4 aldehyde can be converted to carboxylic acids, amides, oximes, or heterocycles commonly found in agrochemical structures. The 98% purity specification is critical for agrochemical process chemistry, where impurities at ≥2% can affect crystallization behavior, formulation stability, and regulatory impurity profiling.

Structure-Activity Relationship (SAR) Studies Comparing N1 Substituent Effects

For research groups systematically investigating how N1 substitution modulates target binding, selectivity, or pharmacokinetics within a pyrazole-4-carbaldehyde series, this compound provides a critical data point between the N1-methyl/N1-ethyl (low lipophilicity, minimal steric bulk) and N1-benzyl/N1-phenyl (high lipophilicity, extended aromatic surface) extremes. Its intermediate properties make it an essential comparator for establishing lipophilicity-activity relationships and for deconvoluting steric vs. electronic contributions of the N1 substituent. The availability of batch-specific QC data supports reproducible SAR, as aldehyde oxidation during storage can generate variable amounts of the corresponding carboxylic acid, which may exhibit different biological activity and confound potency measurements.

Quote Request

Request a Quote for 1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.